
1-Methyl-4-(3-methylbut-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylbut-2-en-1-yl)benzene, also known as α,β,β-Trimethylstyrene, is an organic compound with the molecular formula C11H14. This compound is a derivative of benzene, featuring a methyl group and a 3-methylbut-2-en-1-yl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylbut-2-en-1-yl)benzene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with isoprene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(3-methylbut-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-methylbut-2-en-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: Similar structure with an allyl group and an ether linkage.
(3-Methylbut-1-en-2-yl)benzene: Similar structure with a different position of the double bond.
3-Methylbut-2-en-1-yl pivalate: Similar structure with an ester linkage.
Uniqueness
1-Methyl-4-(3-methylbut-2-en-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
32094-39-6 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-methyl-4-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h4-6,8-9H,7H2,1-3H3 |
Clave InChI |
SFIGBIFUZDLHQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


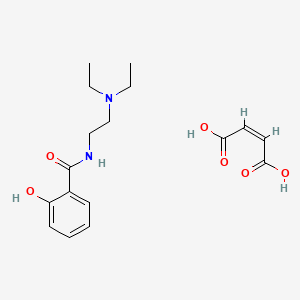
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)


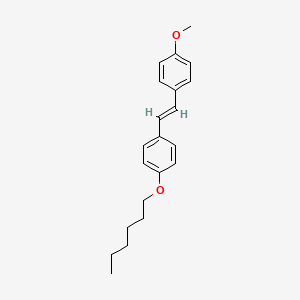
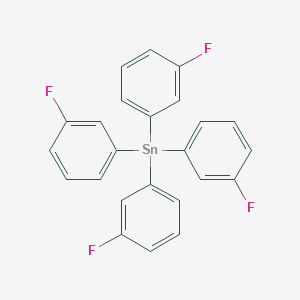
![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
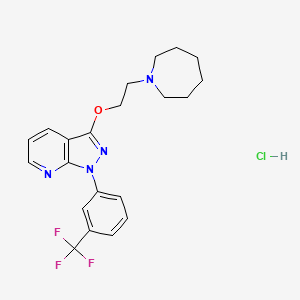
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
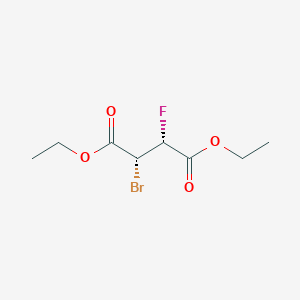
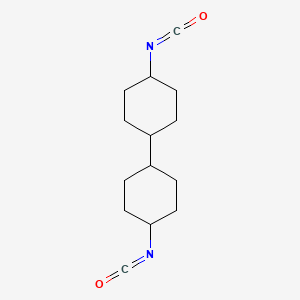
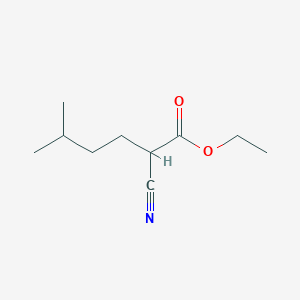
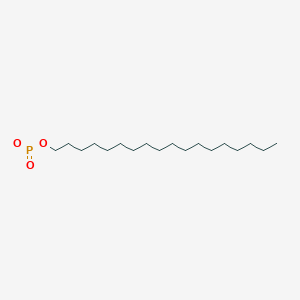
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
